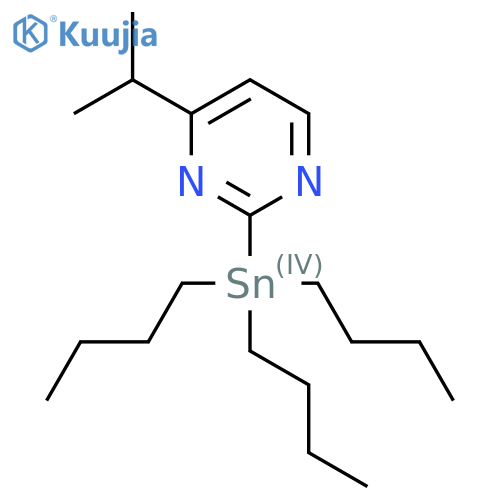

Cas no 1621222-59-0 (4-(propan-2-yl)-2-(tributylstannyl)pyrimidine)

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 1621222-59-0

- OOWFRKBOVHAWJJ-UHFFFAOYSA-N

- AT21923

- 4-(propan-2-yl)-2-(tributylstannyl)pyrimidine

- 4-isopropyl-2-(tributylstannyl)pyrimidine

- SCHEMBL15921771

- EN300-26674071

-

- MDL: MFCD33032156

- インチ: 1S/C7H9N2.3C4H9.Sn/c1-6(2)7-3-4-8-5-9-7;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3;

- InChIKey: OOWFRKBOVHAWJJ-UHFFFAOYSA-N

- ほほえんだ: [Sn](C1N=CC=C(C(C)C)N=1)(CCCC)(CCCC)CCCC

計算された属性

- せいみつぶんしりょう: 412.190052g/mol

- どういたいしつりょう: 412.190052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 11

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26674071-5.0g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95.0% | 5.0g |

$5137.0 | 2025-03-20 | |

| Enamine | EN300-26674071-0.05g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95.0% | 0.05g |

$470.0 | 2025-03-20 | |

| Enamine | EN300-26674071-0.1g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95.0% | 0.1g |

$614.0 | 2025-03-20 | |

| Enamine | EN300-26674071-10.0g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95.0% | 10.0g |

$7620.0 | 2025-03-20 | |

| Enamine | EN300-26674071-1.0g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95.0% | 1.0g |

$1772.0 | 2025-03-20 | |

| 1PlusChem | 1P028AD4-500mg |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95% | 500mg |

$1770.00 | 2024-06-19 | |

| 1PlusChem | 1P028AD4-2.5g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95% | 2.5g |

$4354.00 | 2023-12-20 | |

| Enamine | EN300-26674071-2.5g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95.0% | 2.5g |

$3472.0 | 2025-03-20 | |

| Enamine | EN300-26674071-1g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95% | 1g |

$1772.0 | 2023-09-12 | |

| Enamine | EN300-26674071-10g |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine |

1621222-59-0 | 95% | 10g |

$7620.0 | 2023-09-12 |

4-(propan-2-yl)-2-(tributylstannyl)pyrimidine 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

4-(propan-2-yl)-2-(tributylstannyl)pyrimidineに関する追加情報

4-(Propan-2-yl)-2-(tributylstannyl)pyrimidine: A Comprehensive Overview

The compound 4-(Propan-2-yl)-2-(tributylstannyl)pyrimidine, identified by the CAS number 1621222-59-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrimidines, which are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. The presence of a tributylstannyl group at position 2 and an isopropyl group at position 4 introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations.

The synthesis of 4-(Propan-2-yl)-2-(tributylstannyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a tributyltin reagent. This reaction is often facilitated under palladium-catalyzed conditions, which are well-known for their efficiency in cross-coupling reactions. The resulting compound is characterized by its stability and reactivity, making it suitable for applications in organometallic chemistry and materials science.

Recent studies have highlighted the potential of this compound in the synthesis of advanced materials. For instance, researchers have explored its use in the construction of two-dimensional materials, where the pyrimidine ring serves as a building block for covalent organic frameworks (COFs). The tributylstannyl group plays a crucial role in enabling controlled polymerization and cross-linking, leading to materials with tailored electronic properties.

In addition to its role in materials science, 4-(Propan-2-yl)-2-(tributylstannyl)pyrimidine has shown promise in medicinal chemistry. Its ability to act as a precursor for bioactive molecules has been demonstrated in several recent publications. For example, chemists have utilized this compound to synthesize analogs with potential anti-cancer activity. The substitution pattern on the pyrimidine ring allows for fine-tuning of pharmacokinetic properties, making it an attractive starting material for drug discovery efforts.

The stability and reactivity of this compound make it an ideal candidate for exploring new reaction mechanisms. Recent investigations have focused on its behavior under extreme conditions, such as high pressure or low temperature. These studies have provided insights into its electronic structure and bonding characteristics, which are critical for understanding its reactivity in complex chemical systems.

In conclusion, 4-(Propan-2-yl)-2-(tributylstannyl)pyrimidine is a versatile compound with applications spanning multiple disciplines. Its unique combination of structural features and reactivity positions it as a valuable tool in contemporary chemical research. As ongoing studies continue to uncover new applications and mechanisms, this compound is likely to remain at the forefront of scientific innovation.

1621222-59-0 (4-(propan-2-yl)-2-(tributylstannyl)pyrimidine) 関連製品

- 199786-58-8((5-Bromo-2-iodophenyl)methanol)

- 1448124-78-4(3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine)

- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

- 31575-15-2(3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)

- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)

- 2413848-38-9(tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)

- 2229116-81-6(2-{3-(difluoromethyl)sulfanylphenyl}cyclopropan-1-amine)

- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)

- 1806993-70-3(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)

- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)